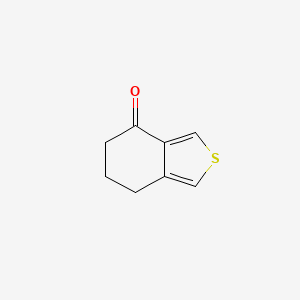
6,7-Dihydro-2-benzothiophen-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Dihydro-2-benzothiophen-4(5H)-one is a chemical compound that has garnered significant interest in the scientific community due to its unique structure and potential applications. This compound belongs to the class of benzothiophenes, which are known for their diverse biological activities and utility in medicinal chemistry.
Méthodes De Préparation
The synthesis of 6,7-Dihydro-2-benzothiophen-4(5H)-one typically involves cyclization reactions starting from appropriate precursors. One common method involves the reaction of 2-mercaptobenzoic acid with acetic anhydride, followed by cyclization to form the benzothiophene core. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve efficiency.
Analyse Des Réactions Chimiques
6,7-Dihydro-2-benzothiophen-4(5H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, allowing for the introduction of various functional groups. Common reagents include halogens and nitrating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction leads to dihydro derivatives.
Applications De Recherche Scientifique
6,7-Dihydro-2-benzothiophen-4(5H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new materials.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has shown that derivatives of this compound can act as inhibitors of specific enzymes, making them potential candidates for drug development.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6,7-Dihydro-2-benzothiophen-4(5H)-one involves its interaction with specific molecular targets. For instance, it has been identified as a GABA-A alpha5 receptor inverse agonist, which means it binds to this receptor and induces a pharmacological response opposite to that of an agonist . This interaction can modulate neurotransmitter activity in the brain, leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
6,7-Dihydro-2-benzothiophen-4(5H)-one can be compared with other benzothiophene derivatives, such as:
2-Benzothiophenone: Similar in structure but lacks the dihydro component, leading to different chemical and biological properties.
Benzothiophene: The parent compound of the class, which has a simpler structure and different reactivity.
6,7-Dihydro-2-benzofuran-4(5H)-one: A similar compound with an oxygen atom replacing the sulfur, resulting in different chemical behavior and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
Numéro CAS |
194471-55-1 |
|---|---|
Formule moléculaire |
C8H8OS |
Poids moléculaire |
152.22 g/mol |
Nom IUPAC |
6,7-dihydro-5H-2-benzothiophen-4-one |
InChI |
InChI=1S/C8H8OS/c9-8-3-1-2-6-4-10-5-7(6)8/h4-5H,1-3H2 |
Clé InChI |
MLMGMSCPGWNJLN-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=CSC=C2C(=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


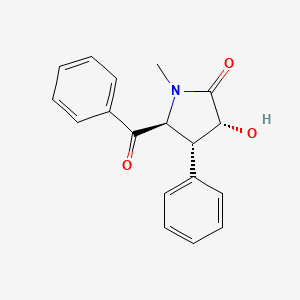
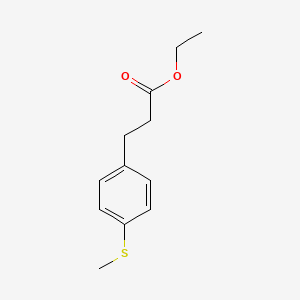
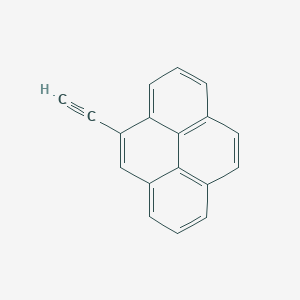
![Acetamide,N-cyclopropyl-2-[(2-cyclopropyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B12574957.png)
![N-[3-[4-[3-[(4-Hydroxy-1-oxobutyl)amino]propyl]-1-piperazinyl]propyl]-2-(2-naphthalenyl)-4-quinolinamine](/img/structure/B12574962.png)
![N-Ethyl-N'-nitro-N''-[(oxolan-3-yl)methyl]guanidine](/img/structure/B12574970.png)
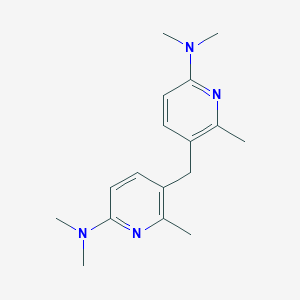
![2-{[N-(Cyclobutylcarbonyl)-N-cyclopentylglycyl]amino}-4,5,6,7-tetrahydro-1-benzo[b]thiophene-3-carboxamide](/img/structure/B12574983.png)
![(2S)-1-{[(Naphthalen-1-yl)methyl]amino}-1-oxopropan-2-yl acetate](/img/structure/B12574985.png)

![(4-Tert-butoxycarbonylamino-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid](/img/structure/B12574999.png)
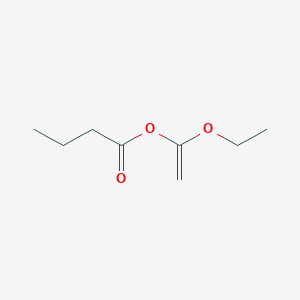
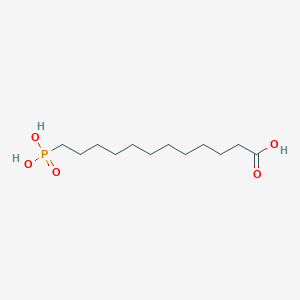
![N~1~-Ethyl-N~1~-[(1S)-1-(2-methoxyphenyl)ethyl]ethane-1,2-diamine](/img/structure/B12575022.png)
